Product packaging for Platinum hydroxide (Pt(OH)2)(Cat. No.:CAS No. 12135-23-8)

Platinum hydroxide (Pt(OH)2)

Cat. No.: B088257
CAS No.: 12135-23-8
M. Wt: 231.11 g/mol
InChI Key: FPJNQJHCHVUNTK-UHFFFAOYSA-N
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Description

Platinum hydroxide (Pt(OH)2) is a useful research compound. Its molecular formula is H4O2Pt and its molecular weight is 231.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Platinum hydroxide (Pt(OH)2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum hydroxide (Pt(OH)2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4O2Pt B088257 Platinum hydroxide (Pt(OH)2) CAS No. 12135-23-8

Properties

CAS No.

12135-23-8

Molecular Formula

H4O2Pt

Molecular Weight

231.11 g/mol

IUPAC Name

platinum;dihydrate

InChI

InChI=1S/2H2O.Pt/h2*1H2;

InChI Key

FPJNQJHCHVUNTK-UHFFFAOYSA-N

SMILES

O.O.[Pt]

Canonical SMILES

[OH-].[OH-].[Pt+2]

Other CAS No.

12135-23-8

Origin of Product

United States

Pt Nmr for Solution State Speciation

Physical Properties

Platinum (II) hydroxide (B78521) is typically a black powder. wikidata.org Like many other transition metal hydroxides, it is sparingly soluble in water. Key physical data for the compound are summarized in the table below.

Physical Properties of Platinum (II) Hydroxide
PropertyValue
Chemical FormulaPt(OH)₂ / H₂O₂Pt wikidata.org
Molecular WeightApproximately 229.09 g/mol epa.govepa.gov
AppearanceBlack powder wikidata.org
CAS Number12135-23-8 wikidata.orgepa.gov
IUPAC NamePlatinum(II) hydroxide or Platinum(2+) dihydroxide epa.gov

Chemical Properties

The chemical reactivity of platinum (II) hydroxide is central to its role as a chemical intermediate.

Thermal Decomposition: Upon heating, it is expected to decompose into platinum (II) oxide (PtO) and water. This is analogous to the thermal decomposition of the related platinum (IV) hydroxide (Pt(OH)₄), which yields platinum (IV) oxide (PtO₂) and water. you-iggy.com

Amphoterism: Like many metal hydroxides, it can exhibit amphoteric properties, reacting with both acids and bases.

Precursor Reactivity: It serves as a key precursor in the synthesis of other platinum compounds, such as platinum oxides and highly dispersed platinum nanoparticles, which are valued for their catalytic properties.

Theoretical and Computational Investigations of Platinum Hydroxide Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become the most widely used computational method in catalysis research due to its favorable balance of accuracy and computational cost. rsc.org It allows for the elucidation of a wide range of catalytic properties, including adsorption energies, activation barriers, and electronic structure details, providing an atomic-scale understanding of experimental phenomena. rsc.orgrsc.org

DFT calculations are instrumental in characterizing the electronic properties of platinum hydroxide (B78521) complexes and surfaces. The electronic structure, particularly the arrangement of d-orbitals near the Fermi level, dictates the material's catalytic activity.

Research on platinum-based catalysts has shown that the presence of hydroxide species significantly modifies the electronic structure of the platinum active sites. For instance, in hybrid structures where platinum nanoparticles are interfaced with metal hydroxides like Ni(OH)₂, the hydroxide-rich environment alters the local chemical and electronic landscape of the Pt surface. researchgate.net This modification can tune the d-band center of the platinum atoms, a key descriptor in predicting the adsorption strength of reaction intermediates. A well-tuned d-band center can optimize the binding of adsorbates, preventing overly strong binding (which leads to catalyst poisoning) or overly weak binding (which results in low reactivity). researchgate.net

DFT studies on platinum oxides, which represent a highly oxidized state of platinum, also provide relevant insights. Calculations on phases like PtO, Pt₃O₄, and PtO₂ reveal their metallic or semiconducting character, which is a direct consequence of their electronic band structures. aps.org For example, α-PtO₂ is a semiconductor, while Pt₃O₄ exhibits metallic character due to Pt-Pt bonds. aps.org This fundamental understanding of platinum-oxygen bonding helps in modeling the electronic environment of platinum atoms in hydroxide systems. Furthermore, DFT has been used to model the electronic density of states (DOS) for single-atom platinum sites supported on gold, showing how the surrounding atoms influence the Pt d-states and, consequently, catalytic activity. fung-group.org

The adsorption of reactants onto a catalyst surface is the initial and often rate-determining step in a heterogeneous catalytic process. DFT is extensively used to calculate the adsorption energies of various molecules and reaction intermediates on platinum and platinum hydroxide surfaces, identifying the most stable adsorption sites and configurations.

Studies have systematically investigated the adsorption of water and its fragments (H, O, OH) on different platinum surfaces. researchgate.net On stepped platinum surfaces, which feature low-coordinated sites analogous to those in nanoparticles, DFT calculations show that the step edges often exhibit stronger binding for species like O and OH compared to flat terrace sites. researchgate.net The presence of a hydroxide layer can further influence these interactions. For example, DFT calculations on OH/H₂O-covered Pt(111) surfaces reveal that O₂ adsorption begins with physisorption, followed by transitions to chemisorbed states. researchgate.netnih.gov

The interaction of other reactants is also a key focus. In studies of hybrid catalysts, DFT calculations have shown that interfaces between platinum and metal hydroxides (e.g., Co(OH)₂) create unique sites that can enhance catalytic activity. rsc.org The binding energy of key molecules in catalytic cycles can be precisely calculated, as shown in the interactive table below, which compiles representative DFT-calculated adsorption energies for various species on platinum surfaces. conicet.gov.ar

AdsorbateSurfaceAdsorption SiteAdsorption Energy (kJ/mol)
H (atom)Pt(111)Hollow-349
H (atom)Pt(100)Hollow-373
H₂ (molecule)Pt(111)Hollow-19.4
H₂ (molecule)Pt(100)Hollow-28.7
EthenePt(111)Bridge-127.3

This table presents a selection of DFT-calculated adsorption energies. Negative values indicate an exothermic adsorption process. The exact values can vary depending on the specific DFT functional and computational setup used.

Beyond static adsorption, DFT is crucial for mapping the entire reaction coordinate of a catalytic process. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction mechanism. The nudged elastic band (NEB) method is a common technique used to identify the minimum energy pathway and the associated transition state for a specific reaction step. acs.org

In the context of platinum hydroxide systems, this analysis has been applied to several important reactions. For the CO oxidation reaction, DFT calculations on Pt-Co(OH)₂ interfaces have shown that OH groups at the interface actively participate in the reaction. rsc.org They react with CO adsorbed on an adjacent Pt site to form a *COOH intermediate, providing a lower-energy pathway that enhances the catalyst's performance and resistance to CO poisoning. rsc.org

Similarly, for the hydrogen evolution reaction (HER) in alkaline media, the interface between platinum and materials like Ni(OH)₂ is critical. DFT studies suggest that the hydroxide component facilitates water dissociation to generate protons, which then migrate to the platinum surface to form H₂. researchgate.net Reaction pathway analysis for the H₂ oxidation reaction at a CoO/Pt interface revealed a lower activation barrier for *OH formation compared to a pure Pt(111) surface. researchgate.net These computational insights help explain the experimentally observed synergistic effects in hybrid catalysts. conicet.gov.arresearchgate.net Theoretical investigations have also been used to probe the role of hydrogen in the activation of N-O bonds during nitric oxide reduction on Pt(111). acs.org

Reaction StepCatalyst SurfaceActivation Energy (eV)
N-O bond cleavage in HNOClean Pt(111)1.47
N-O bond cleavage in HNOHigh NO-coverage Pt(111)2.26
H migration and *OH formationPt(111)~0.95
H migration and *OH formationCoO/Pt Interface~0.79

This table provides examples of activation energy barriers calculated using DFT for elementary reaction steps on platinum surfaces. Lower values indicate a kinetically more favorable process.

DFT calculations can predict various spectroscopic properties, providing a direct link between theoretical models and experimental observations. One of the most common applications is the calculation of vibrational frequencies. These theoretical frequencies can be compared with data from experimental techniques like infrared (IR) spectroscopy or Raman spectroscopy to identify surface species and reaction intermediates.

For instance, DFT has been used to calculate the vibrational frequencies for different adsorbed states of O₂ on OH/H₂O-covered Pt(111). The calculations predicted distinct O₂ stretching frequencies for physisorbed (~1400 cm⁻¹), end-on chemisorbed (~1300 cm⁻¹), and bridging chemisorbed (~900 cm⁻¹) states. researchgate.netnih.gov Such predictions are invaluable for interpreting experimental spectra. In studies of CO oxidation, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been used to identify intermediates like *OOH, with DFT providing the theoretical framework to assign the observed spectral features to specific molecular structures and bonding configurations. rsc.org

Beyond vibrational spectroscopy, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and absorption spectra, which is particularly useful for studying photocatalytic systems. rsc.org Furthermore, DFT calculations are employed to simulate X-ray absorption near-edge structure (XANES) spectra, which can be compared with experimental data to confirm the coordination environment and oxidation state of platinum atoms in a catalyst. acs.org

Advanced Quantum Chemical Methodologies

While DFT is a powerful and versatile tool, it is a single-reference method that can sometimes fail to accurately describe systems with strong electron correlation or multi-reference character, such as those involving excited states, bond breaking, or complex transition metal centers. researchgate.net In these cases, more sophisticated wavefunction-based methods are required.

For describing the electronic structure of excited states or complex reaction pathways involving multiple electronic states (e.g., photochemical reactions), multireference methods are often necessary. researchgate.nethw.ac.uk The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework for obtaining a qualitatively correct description of such systems. It works by defining an "active space" of a subset of electrons and orbitals that are most important for the chemical process and treating the electron correlation within this space exactly.

Following a CASSCF calculation, dynamic electron correlation, which accounts for the instantaneous interactions between electrons, can be included using methods like Multireference Configuration Interaction (MRCI) or second-order perturbation theory (CASPT2). researchgate.net These approaches provide a highly accurate description of the potential energy surfaces of both ground and excited states.

In the context of platinum complexes, these advanced quantum chemical methods are essential for understanding their photophysical properties, such as luminescence. nih.gov For a system like platinum hydroxide, CASSCF and MRCI could be employed to study photochemical reaction mechanisms or to accurately calculate the energy gaps between different electronic states, which is crucial for designing materials for photocatalysis or optical applications. hw.ac.uknih.gov While computationally much more demanding than DFT, these methods provide a higher level of theory necessary for systems where the electronic structure is particularly complex. researchgate.net

Relativistic Effects and Spin-Orbit Coupling in Platinum Systems

For heavy elements like platinum, relativistic effects significantly influence their chemical and physical properties. matthey.comberkeley.edu The high nuclear charge of platinum causes the inner-shell electrons to move at speeds approaching the speed of light, leading to a relativistic contraction of s and p orbitals and an expansion and destabilization of d orbitals. berkeley.edu These effects have profound consequences for bonding, molecular geometry, and reactivity.

Spin-orbit coupling, a relativistic effect arising from the interaction between an electron's spin and its orbital angular momentum, is particularly pronounced in platinum compounds. nih.gov This interaction can lead to the mixing of different electronic states, influencing the electronic spectra and potential energy surfaces of molecules. rsc.orglu.se For instance, in platinum hydrides, it has been demonstrated that the spin-orbit interaction significantly affects the properties and energetics of the molecules due to the participation of the Pt 5d orbitals in bonding. matthey.com Any accurate theoretical treatment of platinum compounds, including platinum hydroxide, necessitates the inclusion of both scalar relativistic effects and spin-orbit coupling. rsc.orglu.se

Computational studies on platinum complexes often employ various levels of theory to account for these effects, ranging from effective core potentials (ECPs) to more rigorous four-component Dirac-Kohn-Sham methods. rsc.orglu.se Time-dependent density functional theory (TD-DFT) calculations on platinum complexes have shown that while scalar relativistic frameworks can reasonably reproduce intense features in UV-vis spectra, the inclusion of spin-orbit coupling is crucial for accurately describing weaker transitions and understanding photo-activation mechanisms. rsc.orglu.se

Comparison of Relativistic Hamiltonians in TD-DFT Calculations of Platinum Complexes

HamiltonianRelativistic Effects IncludedTypical Application
Non-relativistic (NR)NoneProvides a baseline but is inaccurate for heavy elements like platinum.
Scalar-relativistic (SR) / Effective Core Potentials (ECPs)Scalar relativistic effects (mass-velocity and Darwin terms).Reasonably reproduces intense spectral features at higher energies. rsc.orglu.se
Four-component (4c)Full relativistic treatment, including spin-orbit coupling.Crucial for describing weaker transitions and understanding photo-activation. rsc.orglu.se

Molecular Dynamics and Ab Initio Simulations

Molecular dynamics (MD) and ab initio simulations are powerful tools for investigating the behavior of platinum-containing systems at the atomic level. While specific simulations of bulk or isolated Pt(OH)₂ are not extensively reported, studies on the platinum-water interface and the oxidation of platinum surfaces provide a framework for understanding the potential dynamics of platinum hydroxide.

MD simulations have been instrumental in revealing the structure and dynamics of water at platinum interfaces. unc.eduaps.orgbohrium.com These simulations show that water molecules form ordered layers next to the platinum surface, with the structure being highly dependent on the crystallographic face of the platinum and the applied electric field. unc.eduaps.orgbohrium.com Ab initio molecular dynamics (AIMD) simulations of the Pt(111)-water interface have shown that in a neutral environment, water molecules tend to orient with their oxygen atoms towards the surface. bohrium.com In alkaline environments with significant OH coverage, the structure of the interfacial water and the hydrogen bond network are highly dynamic. rsc.org These findings are crucial for understanding how platinum hydroxide might interact with its environment, particularly at the solid-liquid interface.

Ab initio methods, particularly density functional theory (DFT), are widely used to model reaction kinetics and thermodynamics in platinum catalysis. southampton.ac.ukresearchgate.netmissouristate.edu For instance, DFT calculations have been employed to study the oxidation of platinum nanoparticles, revealing that oxidation often begins at the edges and vertices. d-nb.info The thermodynamic stability of various platinum oxide phases has also been investigated, providing insights into the conditions under which different platinum-oxygen species might form. d-nb.info

Simulations of the adsorption of oxygen and hydroxide on platinum surfaces are of great importance for understanding fuel cell catalysis. southampton.ac.uk These calculations help to identify active sites and determine the energetics of elementary reaction steps. By analogy, similar computational approaches could be used to model the formation, decomposition, and reaction pathways of platinum hydroxide.

Key Parameters from MD and Ab Initio Simulations of Platinum-Water Systems

Simulation TypeSystemKey Findings
Molecular Dynamics (MD)Water on Pt(111)Formation of ordered, ice-like water layers adjacent to the surface. unc.edu
Ab Initio Molecular Dynamics (AIMD)Pt(111)-Water InterfaceWater orientation is potential-dependent; O-down configuration at neutral potential. bohrium.com
AIMDPt(111)-Water in Alkaline EnvironmentOH coverage influences the orientational distribution and density of water. rsc.org
Density Functional Theory (DFT)Oxidation of Platinum NanoparticlesOxidation initiates at edges and vertices; surface oxides are stable under typical fuel cell operating conditions. d-nb.info

Computational Catalysis Design and Screening

Computational methods play a pivotal role in the rational design and screening of new catalysts. rsc.org For platinum-based materials, these approaches aim to identify novel compositions and structures with enhanced activity, selectivity, and stability.

High-throughput computational screening, guided by DFT calculations, has been successfully used to explore the vast parameter space of binary and ternary platinum alloys for various catalytic applications. aps.orgworldscientific.com This approach often relies on identifying descriptors—simple properties that correlate with catalytic activity—to rapidly assess the potential of a large number of candidate materials.

For reactions involving hydroxide species, such as the oxygen reduction reaction in alkaline media, computational models can be used to screen for catalysts that exhibit optimal binding energies for key intermediates. While there is no specific mention in the search results of computational screening for catalysts based on the Pt(OH)₂ compound itself, the methodologies developed for other platinum-based catalysts are directly applicable. For example, a computational study of platinum nanoparticles with and without OH chemisorption can provide insights into the catalytic reactions. fiu.edu Theoretical investigations into the adsorption and hydrolysis of platinum compounds on oxide supports also offer a basis for designing platinum hydroxide-based catalytic systems. nih.gov

Catalytic Applications and Mechanistic Insights of Platinum Hydroxide Systems

Electrocatalysis: Hydrogen Evolution Reaction (HER)

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, such as water electrolysis for hydrogen production. In alkaline and neutral media, the reaction kinetics on platinum (Pt), the benchmark catalyst, are significantly slower than in acidic environments. This sluggishness is largely attributed to the additional energy required for water dissociation. The involvement of platinum hydroxide (B78521) (Pt(OH)₂) and related surface species is central to understanding and overcoming these kinetic barriers.

Role of Adsorbed Hydroxide and Interfacial Water Structure in Alkaline HER Kinetics

In alkaline solutions, the HER proceeds through the Volmer-Tafel or Volmer-Heyrovsky mechanisms, both of which begin with the Volmer step: the dissociation of a water molecule on the catalyst surface to form an adsorbed hydrogen atom (H_ad) and a hydroxide ion (OH⁻). The presence and nature of adsorbed hydroxide species (OH_ad), which can be considered a surface-bound form of platinum hydroxide, play a multifaceted role in this process.

The interaction between cations from the electrolyte (like Li⁺, Na⁺, K⁺) and the interfacial water and adsorbed hydroxide also modulates HER kinetics. escholarship.orgtemple.edu Smaller, more strongly hydrated cations can stabilize adsorbed hydroxide, leading to a higher surface coverage of these beneficial species and enhancing the HER rate. escholarship.org Conversely, weakly hydrated cations can accumulate at the interface, potentially blocking active sites and hindering water access to the electrode surface, which can inhibit the HER, especially at higher pH and cation concentrations. temple.eduresearchgate.net

Studies have shown that the activation energies for water dissociation vary with the structure of the interfacial water, increasing in the order: dangling O-H bonds < trihedrally coordinated water < tetrahedrally coordinated water. bohrium.com By optimizing the adsorption of hydrogen and hydroxide intermediates, it's possible to reorient interfacial water molecules with their hydrogen atoms pointing toward the electrode surface, which enhances the HER kinetics. bohrium.com

Impact of Platinum-Support Interactions and Electronic State on HER Activity

The support material for platinum catalysts is not merely an inert scaffold but actively influences the electronic properties and, consequently, the catalytic activity of the platinum. These electronic metal-support interactions (EMSI) can tune the oxidation state of platinum, which in turn modulates its activity for both acidic and alkaline HER. researchgate.net

For the alkaline HER, the interaction between platinum and the support can modify the binding strength of hydroxide intermediates (Pt-OH interaction). researchgate.net A fine-tuned electronic state can optimize this binding, preventing it from being too strong (which would poison the surface) or too weak (which would lead to insufficient stabilization of the transition state). For instance, using modified Ti₃C₂Tₓ (MXene) as a support, it has been shown that the electronic state of platinum is influenced by the surface terminations (e.g., Ti-OH or Ti-O). researchgate.net Enhanced charge transfer between the support and platinum can accelerate the HER kinetics. researchgate.net

Operando studies on single-site platinum catalysts have revealed dynamic changes in the platinum oxidation state during the HER. nih.govacs.org For example, some platinum(II) and platinum(IV) complexes are reduced to metallic platinum(0) at the onset of the HER. nih.govacs.org However, other research suggests that oxidized platinum species, specifically the Pt-O bond, can act as superior active sites compared to metallic Pt⁰. nih.gov In situ synchrotron radiation experiments and theoretical calculations indicate that an elongated Pt-O bond can accelerate the coupling of protons and electrons and the rapid release of H₂. nih.gov This highlights that the optimal electronic state and even the oxidation state of platinum during catalysis can be complex and dependent on the specific catalyst system.

The support can also play a direct role in the reaction mechanism. For example, hydroxyl groups on a γ-alumina support can facilitate the formation of platinum-hydride bonds, a phenomenon known as reverse hydrogen spillover. ucsb.edu This suggests that the support can be a source of hydrogen for the reaction. Similarly, decorating a platinum surface with Ni(OH)₂ has been shown to significantly improve the rate of hydrogen evolution in alkaline media. researchgate.netacs.org This "bifunctional" effect, where the oxophilic nickel hydroxide aids in water dissociation while platinum serves as the site for hydrogen recombination, demonstrates a powerful strategy for enhancing alkaline HER.

Volcano-Type Relationships in Hydroxide Binding Strength and Catalytic Rate

The Sabatier principle posits that the ideal catalyst binds reaction intermediates with an optimal strength—neither too strong to block active sites nor too weak to be ineffective. For the alkaline HER, this principle manifests as a volcano-type relationship between the catalytic rate and the binding strength of adsorbed hydroxide (OH_ad). researchgate.netrepec.org

Experimental studies, where platinum single-crystal steps were selectively decorated with different metal atoms (e.g., Ru, Mo, Ni), have demonstrated this volcano relationship. researchgate.netrepec.org The binding energy of OH_ad was systematically varied, and the HER activity was measured. The results showed a clear peak in activity at an intermediate binding strength. repec.org For instance, platinum decorated with ruthenium at the step edges was found to be up to 65 times more active for the alkaline HER than bare platinum steps. repec.org This enhancement is attributed to ruthenium's near-optimal hydroxide binding energy, which facilitates the water dissociation step without poisoning the catalyst surface. repec.org

Theoretical simulations support these experimental findings, showing that the activation energy for water dissociation correlates with the OH* adsorption strength. repec.org This leads to a simulated volcano curve that matches the experimental one, reinforcing the concept that the hydroxide binding energy is a key descriptor for alkaline HER activity. repec.org This relationship provides a clear design principle for developing more efficient alkaline HER catalysts: the goal is to tune the electronic structure of the catalyst to achieve an optimal binding strength for hydroxide. repec.org

Interactive Table: HER Activity vs. Hydroxide Binding This table visualizes the volcano-type relationship, where peak activity is achieved at an optimal hydroxide binding strength. The values are illustrative based on published trends.

Catalyst System Relative Hydroxide Binding Strength Relative HER Activity
Pt-Weak Binder Weak Low
Pt (Bare) Moderate Medium
Pt-Optimal Binder (e.g., Ru-decorated) Optimal High
Pt-Strong Binder Strong Low

Oxidation Reactions Catalyzed by Platinum Hydroxide Systems

Platinum-based catalysts, often involving surface hydroxide and oxide species, are highly effective for a range of oxidation reactions. The electronic state of the platinum and its interaction with the support are crucial in determining the catalytic activity and the reaction mechanism, which can vary from the Langmuir-Hinshelwood to the Mars-van Krevelen pathway.

Carbon Monoxide (CO) Oxidation over Platinum-Based Catalysts: Electronic Effects and Mechanistic Pathways

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a critical reaction in applications such as automotive exhaust treatment and air purification. On platinum surfaces, this reaction typically follows the Langmuir-Hinshelwood mechanism, where both CO and oxygen are adsorbed onto the catalyst surface before reacting. mdpi.com However, the strong adsorption of CO can poison the catalyst by blocking sites for oxygen adsorption, especially at lower temperatures. rsc.org

The electronic properties of the platinum catalyst play a significant role in overcoming this challenge. nih.gov Modifying the electronic structure of platinum, for instance by using different support materials or by alloying, can alter the binding energies of both CO and oxygen. mdpi.comacs.org A decrease in the electron density of platinum can weaken the Pt-CO bond, reducing CO poisoning, and can also promote the dissociation of O₂. nih.gov For example, adding tin (Sn) to platinum can modify the electronic band structure, leading to a weaker interaction with CO. acs.org Similarly, alkali metals like cesium and rubidium can increase CO oxidation turnover rates by disrupting the formation of dense, passivating CO monolayers. berkeley.edu

The support material can also change the dominant reaction mechanism. While Pt/alumina typically follows a Langmuir-Hinshelwood pathway, Pt/ceria can operate via a Mars-van Krevelen mechanism. chalmers.sechalmers.se In this pathway, lattice oxygen from the ceria support participates in the oxidation of CO adsorbed on the platinum, and the resulting oxygen vacancy in the support is then replenished by gas-phase O₂. rsc.orgchalmers.se This mechanism is often more effective at lower temperatures. chalmers.seceric-eric.eu The presence of oxidized platinum species (e.g., surface hydroxides or oxides) is crucial for this pathway, as they facilitate the oxygen spillover from the support to the active metal sites. mdpi.comceric-eric.eu The presence of water can also promote the Mars-van Krevelen mechanism. chalmers.sechalmers.se

Interactive Table: CO Oxidation Mechanisms on Pt Catalysts

Catalyst System Dominant Mechanism Key Feature
Pt/Alumina Langmuir-Hinshelwood Reaction between adsorbed CO and O on Pt surface. chalmers.se
Pt/Ceria Mars-van Krevelen Lattice oxygen from ceria support oxidizes CO. chalmers.sechalmers.se
Pt-Sn Alloy Modified Langmuir-Hinshelwood Weaker CO adsorption due to electronic effects. acs.org

Deep Oxidation of Hydrocarbons (e.g., Cyclopentane, Methane)

Platinum-based catalysts are widely used for the total oxidation (or deep oxidation) of hydrocarbons to CO₂ and water, a key process for controlling emissions of volatile organic compounds (VOCs). mdpi.comconicet.gov.ar The activity and mechanism of these reactions are highly dependent on the nature of the hydrocarbon, the platinum particle size, and the support material. conicet.gov.ar

For the oxidation of saturated hydrocarbons like cyclopentane, the reaction on Pt/Al₂O₃ catalysts is often structure-sensitive, with turnover rates increasing significantly with larger platinum crystallite sizes. mdpi.comconicet.gov.ar This is attributed to the reaction proceeding via a surface redox mechanism where the dissociative adsorption of oxygen is the rate-determining step. conicet.gov.ar Larger platinum particles are more easily oxidized, leading to a higher density of reactive Pt-O or Pt-OH species that are crucial for the reaction. mdpi.com

The oxidation of methane, the most stable hydrocarbon, presents a greater challenge. dieselnet.com While palladium-based catalysts are generally more active for methane oxidation, platinum catalysts are notable for their higher resistance to poisoning by water and sulfur. dieselnet.com The mechanism for methane oxidation on platinum is thought to involve the abstraction of the first hydrogen atom from the adsorbed methane molecule as the rate-limiting step, potentially following a Mars-van Krevelen pathway where support oxygen plays a role. conicet.gov.arstanford.edu The addition of ammonium hydroxide during catalyst preparation has been shown to result in smaller platinum particles and higher catalytic activity for methane oxidation, indicating that catalyst morphology is also critical. matec-conferences.org

In some systems, platinum complexes can catalyze the selective, low-temperature oxidation of methane to a methanol derivative. nih.gov Mechanistic studies suggest that platinum(II) is the active oxidation state, proceeding through the activation of a C-H bond to form a platinum-methyl intermediate. nih.gov Furthermore, in the presence of liquid water, Pt/TiO₂ catalysts can selectively oxidize methane to formaldehyde with high selectivity, highlighting the crucial role of the reaction environment and the formation of hydroxylated intermediates on the platinum surface. nih.gov

Surface Redox Mechanisms and Mars-van Krevelen Pathways

The Mars-van Krevelen (MvK) mechanism is a fundamental concept in the selective oxidation catalysis by metal oxides. researchgate.net This mechanism posits that lattice oxygen from the catalyst participates directly in the oxidation of a substrate. The resulting oxygen vacancy in the catalyst is then replenished by gas-phase oxygen. researchgate.net This creates a redox cycle involving the catalyst's surface. researcher.life

In platinum-based catalytic systems, particularly those involving reducible supports like ceria (CeO₂), the MvK mechanism can be a dominant pathway. acs.org For instance, in CO oxidation, it has been proposed that the reaction can proceed via the MvK mechanism at the interface between platinum atoms and the reducible support. acs.org The presence of highly reducible oxygen species, such as those in a Pt-[O]x-Bi structure, can facilitate CO oxidation at low temperatures through this pathway. nih.gov These active oxygen species are crucial for maintaining the catalytic activity. researchgate.net

The breaking of translational symmetry at oxide surfaces results in coordinatively unsaturated cations and anions, leading to surface restructuring that governs reactivity. researcher.life In some oxide systems, this can lead to an oscillatory redox behavior where the surface cyclically reconstructs, alternately activating and deactivating for the reaction. researcher.life This dynamic process underscores the complexity of surface redox mechanisms in heterogeneous catalysis.

Influence of Platinum Particle Size and Dispersion on Turnover Rates

The size and dispersion of platinum particles on a support material can significantly impact the turnover rates of catalytic reactions. The relationship between particle size and catalytic activity is often complex and reaction-specific. For some reactions, there is a clear particle size effect, while for others, the reaction is structure-insensitive.

For the oxidative dehydrogenation of aqueous ethanol, a maximum in the specific disappearance rate of ethanol was observed at a platinum particle diameter of approximately 2 nm. tue.nl The turnover frequency (TOF) appeared to become constant for particles larger than 2 nm but decreased for smaller particles, indicating a limited antipathetic structure-sensitive reaction. tue.nl In contrast, a study on the selective oxidation of carbohydrates found no platinum particle size effect in the diameter range of 1.4 to 3.0 nm, suggesting structure-insensitivity, which was attributed to a high degree of surface coverage by oxygen. researchgate.net

The method of catalyst preparation and the choice of support also play a crucial role. Surface organometallic chemistry on metals (SOMC/M) allows for the controlled, stepwise variation of platinum particle size, enabling more precise studies of the structure-activity relationship. scispace.com Research has shown that platinum nanoparticles on magnesium hydroxide (Mg(OH)₂) are effective for the selective hydrogenation of furfural. acs.org The dispersion of platinum, which can be measured by techniques like CO pulse adsorption, is a key parameter in determining the number of active sites. acs.org High dispersion, leading to smaller and more uniformly distributed nanoparticles, can enhance mass activity by increasing the utilization of the precious metal. nih.gov For example, platinum decorated nickel hydroxide/ceria hybrids have shown superior bifunctional electrocatalytic activity for water splitting, attributed in part to the high dispersion and ultrafine particle size of platinum. nih.gov

ReactionParticle Size EffectOptimal Particle Size (approx.)Reference
Oxidative Dehydrogenation of EthanolStructure-sensitive2 nm tue.nl
Selective Oxidation of CarbohydratesStructure-insensitive1.4 - 3.0 nm researchgate.net
Hydrogenolysis of IsobutaneStructure-sensitiveSmaller particles favor hydrogenolysis scispace.com

Biomass Upgrading Reactions: 5-Hydroxymethylfurfural (HMF) Oxidation Reaction (HMFOR)

The electrochemical oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass, into valuable chemicals like 2,5-furandicarboxylic acid (FDCA), is a promising green alternative to traditional thermocatalytic routes. researchgate.netacs.org Platinum-containing catalysts, often in conjunction with other metal hydroxides, play a significant role in enhancing the efficiency and selectivity of this reaction.

Optimization of Redox Properties and Active Site Formation (e.g., Ni(OH)O species)

Nickel hydroxide (Ni(OH)₂) has emerged as a promising electrocatalyst for the HMF oxidation reaction (HMFOR). researchgate.netnih.govcolab.ws The active sites for this reaction are believed to be the deprotonated intermediates, Ni(OH)O species. researchgate.netnih.gov The introduction of platinum can significantly modulate the electronic structure and redox properties of Ni(OH)₂, thereby accelerating the formation of these active Ni(OH)O species. researchgate.netnih.gov

Operando studies have revealed that modifying Ni(OH)₂ with platinum optimizes its redox properties, leading to a substantial improvement in the current density for HMFOR—up to 8.2 times higher on a Pt/Ni(OH)₂ electrode compared to a pure Ni(OH)₂ electrode. researchgate.netnih.gov Theoretical studies support this, indicating that the enhanced kinetics of Ni(OH)O formation stem from a reduced dehydrogenation energy of Ni(OH)₂ in the presence of platinum. researchgate.netnih.gov Similarly, in PtNi bundle nanowires, platinum modulates the redox property of nickel, accelerating the oxidation of Ni²⁺–OH to Ni³⁺–O species during HMFOR. acs.org This synergistic effect, where platinum facilitates the generation of the active nickel species, is a key strategy for designing more efficient HMFOR catalysts. researchgate.netnih.gov

Adsorption Kinetics and Transition State Modulation by Platinum

Beyond influencing the formation of active sites, platinum also plays a crucial role in the adsorption of the HMF molecule and in modulating the transition state of the reaction. Theoretical calculations and experimental product analysis have shown that platinum can act as an adsorption site for HMF, reducing its adsorption energy and optimizing its adsorption behavior on the catalyst surface. researchgate.netnih.govresearchgate.net

In PtNi nanowire systems, a synergistic effect is observed where nickel atoms modulate the d-band of platinum to alter the adsorption behavior of HMF, while platinum atoms promote the adsorption of hydroxyl adsorbates (OHad) on the nickel sites. acs.org This co-adsorption of the reactant and hydroxyl species is critical for the reaction mechanism. The modulation of the electronic structure by platinum can also influence the transition state of the reaction, although the specific details are still an area of active research. researchgate.netnih.gov The ability of platinum to optimize both the electronic properties of the catalyst and the adsorption of reactants provides a powerful tool for enhancing the efficiency of biomass upgrading reactions. researchgate.netnih.govresearchgate.net

Hydrosilylation and Related Platinum-Catalyzed Processes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry with wide applications in the production of polymers and fine chemicals. Platinum-based catalysts are highly effective for this transformation.

Classical and Modified Chalk–Harrod Mechanisms

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk–Harrod mechanism, first proposed in the 1960s. mdpi.comresearchgate.net This classical mechanism involves a series of steps:

Oxidative addition of the hydrosilane (R₃SiH) to the platinum(0) catalyst.

Coordination of the olefin (alkene) to the resulting platinum(II) hydride complex.

Migratory insertion of the coordinated olefin into the platinum-hydride (Pt-H) bond.

Reductive elimination of the alkylsilane product, regenerating the platinum(0) catalyst. mdpi.com

While the initial steps are generally considered reversible, the final reductive elimination step is often rate-determining and irreversible. mdpi.com

Over the years, modified Chalk–Harrod mechanisms have been proposed to account for the formation of various side products and to explain the regioselectivity of the reaction with different substrates, such as alkynes. mdpi.comrsc.org These modifications often consider alternative pathways and intermediates. For instance, in some systems, the reaction may proceed through a σ-bond metathesis pathway. acs.org The specific mechanism can be influenced by the nature of the platinum catalyst, the ligands, and the substrates involved. mdpi.comnih.gov For example, platinum(II) complexes can also catalyze hydrosilylation, and their Lewis acidic character can open up different reactivity pathways involving electrophilic activation of the olefin. rsc.org

Regioselectivity and Stereoselectivity in Hydrosilylation

The control of regioselectivity and stereoselectivity in platinum-catalyzed hydrosilylation is a critical aspect of its application in synthesizing complex organosilicon compounds. The addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond can result in various isomers, and the catalyst system plays a pivotal role in directing the reaction toward the desired product. mdpi.comlibretexts.org

In the hydrosilylation of terminal alkynes, the reaction can yield α-vinylsilanes, β-(E)-vinylsilanes, or β-(Z)-vinylsilanes. libretexts.orgrsc.org Platinum-catalyzed reactions, particularly those following the classical Chalk-Harrod mechanism, typically proceed through a cis-addition of the hydrosilane, leading to the formation of α and β (E)-alkenylsilanes. libretexts.org The regioselectivity (α vs. β addition) is influenced by several factors including the electronic and steric properties of the substrates and ligands. For instance, computational and experimental studies have shown that the formation of different cyclic platinum-silane metal(oid) clusters can direct the regioselectivity. A cluster formed from one platinum atom and two silane molecules tends to yield the β-(E)-vinylsilane product, whereas a cluster of three platinum atoms and one silane molecule favors the α-vinylsilane product. rsc.org

The stereoselectivity of the reaction is also highly dependent on the catalytic system. For example, the hydrosilylation of terminal allenes is challenging in terms of controlling both regio- and stereoselectivity. researchgate.net However, specific catalyst systems have been developed to achieve high selectivity. A notable example is the use of a t-Bu3P-Pt(DVDS) catalyst in combination with tetramethyldisiloxane, which has demonstrated excellent regio- and stereoselectivity in the hydrocarbation of terminal alkynes. organic-chemistry.org Similarly, the hydrosilylation of internal alkynes can be directed to produce specific isomers by tuning the catalyst and reaction conditions. For instance, a half-sandwich scandium catalyst has been shown to achieve high regio- and syn-stereoselectivity in the hydrosilylation of unsymmetrical internal alkynes containing heteroatom functional groups, where the interaction between the heteroatom and the scandium center is crucial for selectivity. researchgate.net

The choice of silane and ligands also has a significant impact. The hydrosilylation of 1,3-diynes can be controlled to selectively produce either mono- or bis-silylated adducts by optimizing the platinum catalyst (e.g., Pt2(dvs)3, PtO2, or Pt(PPh3)4) and reaction conditions. acs.org Furthermore, the use of chiral ligands can induce enantioselectivity in hydrosilylation reactions, although this remains a challenging area. The use of Aryl-BINMOL type diols as ligands with a Karstedt's catalyst has been shown to alter the selectivity in phenylacetylene hydrosilylation, increasing the yield of α-vinyl silanes. mdpi.comnih.gov

Table 1: Factors Influencing Regio- and Stereoselectivity in Platinum-Catalyzed Hydrosilylation

FactorInfluence on SelectivityExamples
Catalyst Structure The nature of the platinum precursor and its in-situ formed species dictates the reaction pathway.Pt-silane cluster formation directs α vs. β selectivity in alkyne hydrosilylation. rsc.org
Ligands Steric and electronic properties of ligands modify the catalyst's coordination sphere, affecting substrate approach and insertion.Bulky trialkylphosphine ligands can enhance selectivity. nih.gov t-Bu3P-Pt(DVDS) provides high selectivity in alkyne hydrocarbation. organic-chemistry.org
Substrate The electronic and steric profile of the alkyne or alkene substrate influences the site of silane addition.Heteroatom-containing alkynes can interact with the catalyst to direct regioselectivity. researchgate.net
Silane Reagent The nature of the hydrosilane can affect the reaction's outcome.Triethyl- or triphenylsilane can be used to selectively form mono- or bis-adducts from 1,3-diynes. acs.org
Reaction Conditions Temperature and solvent can influence the equilibrium between different isomeric products and the catalyst's stability.Temperature modulation can affect the rate and selectivity of hydrosilylation with certain catalysts. lew.ro

Catalyst Deactivation Mechanisms, including Platinum Black Formation and Sintering

A significant challenge in industrial applications of platinum-catalyzed hydrosilylation is the deactivation of the catalyst, which can occur through several mechanisms. One of the most common deactivation pathways is the formation of platinum black, which consists of colloidal platinum(0) particles. mdpi.comscispace.comrsc.org This process is often observed during the hydrosilylation reaction and is associated with a loss of catalytic activity. mdpi.com It is now understood that the formation of platinum colloids is an end stage of the reaction, and that molecular platinum compounds are the active species during hydrosilylation. mdpi.com The formation of these colloids leads to a decrease in the concentration of the active homogeneous catalyst and can contaminate the final product. scispace.comrsc.org

Sintering is another major cause of deactivation, particularly for heterogeneous platinum catalysts. osti.govqualitas1998.net Sintering involves the agglomeration of small, highly dispersed platinum nanoparticles into larger, less active particles. osti.gov This process reduces the number of available active sites on the catalyst surface, leading to a decline in catalytic activity over time. osti.gov Sintering is typically promoted by high reaction temperatures, often above 500 °C, and the specific conditions depend on the support material and the composition of the gas mixture. osti.gov While many solid platinum catalysts have been developed for hydrosilylation, most are prone to metal particle sintering, which limits their reusability. qualitas1998.net

Leaching of the active platinum species from a solid support into the reaction medium is another deactivation mechanism for heterogeneous catalysts. qualitas1998.net Some supported platinum catalysts act as reservoirs, releasing the metal into the solution where it performs the catalysis. However, this leads to contamination of the product and loss of the expensive metal. qualitas1998.net

Side reactions can also contribute to catalyst deactivation or a decrease in the yield of the desired product. These can include the isomerization of olefins, hydrogenation of olefins, and dehydrogenative silylation. mdpi.comrsc.org In some cases, the silane reagent itself can deposit on the surface of a heterogeneous catalyst, leading to a reduction in activity. rsc.org

Table 2: Common Deactivation Mechanisms for Platinum Hydrosilylation Catalysts

Deactivation MechanismDescriptionCatalyst Type Primarily Affected
Platinum Black Formation Agglomeration of molecular platinum species into inactive colloidal platinum(0) particles. mdpi.comrsc.orgHomogeneous (e.g., Karstedt's catalyst)
Sintering Thermal agglomeration of small metal nanoparticles into larger, less active ones. osti.govqualitas1998.netHeterogeneous (supported catalysts)
Leaching Dissolution of the active metal species from a solid support into the reaction medium. qualitas1998.netHeterogeneous (supported catalysts)
Surface Deposition Buildup of reactants or byproducts (e.g., silanes) on the catalyst surface, blocking active sites. rsc.orgHeterogeneous
Side Reactions Competing reactions like olefin isomerization or hydrogenation that consume reactants or alter the catalyst. mdpi.comrsc.orgBoth Homogeneous and Heterogeneous

Ligand Effects and Coordination Sphere Engineering for Activity and Stability

The activity, selectivity, and stability of platinum hydrosilylation catalysts can be significantly influenced by the ligands coordinated to the platinum center. mathnet.ru By carefully selecting and designing ligands, it is possible to tune the catalyst's performance for specific applications. This approach, known as coordination sphere engineering, is a powerful tool for developing more efficient and robust catalysts. tum.de

One of the key roles of ligands is to enhance the stability of the platinum catalyst and prevent deactivation. nih.gov For instance, the use of bulky ligands, such as trialkylphosphines and N-heterocyclic carbenes (NHCs), can create a sterically hindered environment around the platinum atom. nih.govlew.ro This steric bulk provides a kinetic barrier against the agglomeration of platinum(0) species, thereby inhibiting the formation of platinum black and improving the catalyst's lifetime. nih.govlew.ro Buchwald-type phosphine ligands have been shown to decompose Karstedt's catalyst to form new platinum(0) complexes with phosphine ligands in the coordination sphere, which can lead to an increased pot life of the catalytic system. mathnet.ru

Ligands also play a crucial role in modulating the electronic properties of the platinum center, which in turn affects its catalytic activity and selectivity. mdpi.com For example, carbene ligands with strong sigma-donating ability have been used to create highly active platinum catalysts for hydrosilylation. mdpi.com The choice of ligand can also influence the regioselectivity of the reaction. The use of multifunctional co-ligands, such as Aryl-BINMOL diols, with Karstedt's catalyst can alter the selectivity towards the formation of α-vinyl silanes in the hydrosilylation of phenylacetylene. nih.gov

Furthermore, ligands can be designed to facilitate the development of heterogeneous single-site catalysts. By functionalizing ligands with groups that can anchor the platinum complex to a support, it is possible to create stable and recyclable catalysts. For example, 1,10-phenanthroline-5,6-dione (PDO) ligands, functionalized with carboxylic acid groups, have been used to attach platinum single atoms to a ceria support, creating a recyclable catalyst for hydrosilylation. rsc.org The impact of the ligand environment on the activity of such single-site catalysts has been demonstrated by comparing different ligands like PDO and others on supports like ceria and magnesia. osti.gov

Table 3: Influence of Different Ligand Types on Platinum Hydrosilylation Catalysts

Ligand TypeEffect on Catalyst PerformanceExample
Phosphines Can increase stability and pot life by forming stable Pt(0) complexes. Bulky phosphines prevent agglomeration. nih.govmathnet.ruBuchwald-type ligands, t-Bu3P organic-chemistry.orgmathnet.ru
N-Heterocyclic Carbenes (NHCs) Strong sigma-donors that form robust bonds with platinum, enhancing stability and activity. mdpi.comnih.govImidazolo[1,5-a]pyridin-3-ylidene mdpi.com
Alkenes/Alkynes Often used as inhibitors to form relatively inert complexes, preventing premature reaction and extending pot life. mdpi.comnih.govDimethyl maleate, dimethyl fumarate mdpi.comnih.gov
Chelating Ligands Can provide enhanced stability through the chelate effect. Functionalized ligands can be used for heterogenization. nih.govrsc.org1,10-phenanthroline-5,6-dione (PDO) derivatives rsc.org
Chiral Ligands Can induce enantioselectivity in the hydrosilylation reaction.Aryl-BINMOL type diols nih.gov

Emerging Catalytic Systems and Novel Architectures

Single-Atom Platinum Catalysts for Enhanced Activity and Atom Utilization

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material. oaepublish.com This architecture maximizes the utilization of precious metals like platinum, as nearly every atom can potentially act as an active site. bohrium.com Platinum SACs have shown exceptional activity and selectivity in a variety of catalytic reactions, including hydrosilylation. bohrium.comacs.orgacs.org

The enhanced activity of Pt SACs can be attributed to several factors. The unique coordination environment of the isolated platinum atoms, which are typically stabilized by bonding to the support material, can lead to distinct electronic properties compared to platinum nanoparticles. bohrium.com For example, X-ray absorption fine structure (XAFS) analysis has indicated that the partially unoccupied density of states of the 5d orbitals of platinum atoms on nitrogen-doped graphene is responsible for their excellent performance in the hydrogen evolution reaction. bohrium.com

In the context of hydrosilylation, Pt SACs have demonstrated high efficiency. For instance, single platinum atoms supported on alumina nanorods have been shown to be highly active and selective for the hydrosilylation of 1-octene with diethoxymethylsilane. acs.org The absence of Pt-Pt bonds in these catalysts, as confirmed by EXAFS, underscores their single-atom nature. acs.org Similarly, Pt SACs on ceria, stabilized by ligands, have shown improved selectivity and recyclability compared to traditional homogeneous catalysts. rsc.org

The synthesis of stable Pt SACs is a key challenge. Strategies to achieve this include atomic layer deposition, which can produce isolated single platinum atoms and clusters, and wet-chemistry methods that utilize strong interactions between the platinum precursor and the support. bohrium.com For example, a facile one-step temperature-programmed reduction-carbonization process has been used to create a highly stable single-atom Pt catalyst on α-MoC nanoribbons. acs.org

Platinum in Metal/Hydroxide Heterostructures and Synergistic Effects

The interaction between platinum and the support material is crucial for the performance of heterogeneous catalysts. Metal/hydroxide heterostructures, where platinum is in close contact with a metal hydroxide, can exhibit synergistic effects that enhance catalytic activity and stability. While direct use of platinum hydroxide as the primary catalyst in the discussed applications is less common, the interaction of platinum with hydroxyl groups on oxide supports is a key aspect of catalysis.

For example, the surface of many oxide supports, such as ceria (CeO2) and titania (TiO2), is terminated with hydroxyl groups under typical reaction conditions. These hydroxyl groups can act as anchoring sites for platinum species. In the case of single-atom catalysts on ceria, DRIFTS results have confirmed the coordination of carboxylic acid-functionalized ligands to the terminal hydroxyl groups of the ceria surface, which in turn stabilizes the platinum atoms. rsc.org

The support itself can play an active role in the catalytic cycle. For instance, in the water-gas shift reaction, the Pt-MoC interface in a Pt1/α-MoC single-atom catalyst serves as the primary active site, boosting the activation of water molecules to form key OH* intermediates. acs.org Similarly, the presence of oxygen vacancies and distorted amorphous structures in an Fe2O3 support can facilitate O2 activation, enhancing CO oxidation on nearby platinum sites or at the Pt-Fe2O3 interface. oaepublish.com This concept of synergistic effects at the metal-support interface is central to the design of advanced catalysts. The interaction between platinum and a hydroxide or partially hydroxylated oxide support can modify the electronic properties of the platinum, influence reactant adsorption, and facilitate specific reaction pathways.

Strategies for Stabilizing Highly Dispersed Platinum Particles against Sintering

The sintering of platinum nanoparticles is a primary cause of deactivation for supported catalysts, leading to a loss of active surface area and reduced catalytic performance. osti.gov Consequently, significant research has focused on developing strategies to stabilize highly dispersed platinum particles against agglomeration, especially under harsh reaction conditions. osti.govacs.org

One effective strategy is to enhance the metal-support interaction. osti.gov Using supports like cerium oxide (ceria) can lead to stronger interactions with platinum compared to traditional supports like alumina, which helps to anchor the particles and inhibit their mobility. osti.gov Doping the support with other elements can also create strong trapping sites for platinum. For example, doping γ-Al2O3 with cerium can stabilize platinum particles through strong Pt-O-Ce interactions, resulting in a catalyst with remarkably steady activity and selectivity. acs.org

Another approach is the physical confinement or encapsulation of platinum particles. osti.gov This can be achieved by incorporating the particles within the porous structure of materials like zeolites or by creating a protective overcoat, such as a thin layer of silica or another metal oxide. osti.govosti.gov For example, depositing a thin silica coat on a titania support before loading the platinum has been shown to improve the dispersion and thermal stability of the Pt nanoparticles, which maintain a high dispersion even after heating at 500 °C. osti.gov

The use of high-entropy alloys or oxides as supports is an emerging strategy. High-entropy aluminate spinels have demonstrated the ability to maintain high platinum dispersion after thermal aging compared to conventional supports like alumina and silica. mdpi.com This is attributed to the strong binding of platinum to the spinel facets. mdpi.com

Finally, catalyst design can be optimized to favor redispersion under certain conditions. By cycling between oxidative and reductive environments, it may be possible to redisperse sintered platinum particles back into smaller clusters or even single atoms, effectively regenerating the catalyst. osti.gov

Table 4: Strategies to Mitigate Sintering of Platinum Nanoparticles

StrategyMechanismExample
Strong Metal-Support Interaction (SMSI) Increases the energy barrier for particle migration and detachment by creating strong chemical bonds between Pt and the support. osti.govacs.orgPt on ceria (CeO2) supports; Ce-doped alumina. osti.govacs.org
Encapsulation/Overcoating Physically confines Pt particles, preventing them from migrating and coalescing. osti.govosti.govPt nanoparticles coated with a thin layer of silica (SiO2). osti.gov
Confinement in Porous Supports Traps Pt particles within the pores of a material, limiting their growth. osti.govPt supported on zeolites. osti.gov
Use of High-Entropy Supports The complex surface of high-entropy materials can offer a multitude of strong binding sites, stabilizing small Pt particles. mdpi.comPt on high-entropy aluminate spinels. mdpi.com
Redox Cycling Alternating between oxidizing and reducing atmospheres can promote the redispersion of sintered particles. osti.govOxidative treatments to redisperse Pt on ceria. osti.gov

Advanced Materials Science Applications Incorporating Platinum Hydroxide

Electrochemical Energy Conversion and Storage Materials

The demand for efficient and sustainable energy solutions has driven intensive research into new materials for batteries, sensors, and fuel cells. Platinum hydroxide (B78521) is a key player in this field, contributing to the development of high-performance electrochemical devices.

Development of Platinum-Hydroxide Based Materials for Sensors and Batteries

Platinum and its compounds have long been recognized for their catalytic and electrochemical properties, making them ideal for sensor applications. Platinum-based resistive hydrogen sensors, for example, are crucial for safety in the growing hydrogen economy. These sensors operate on the principle of resistance changes upon exposure to hydrogen, a mechanism influenced by surface scattering and the formation of platinum hydride (PtHx). mdpi.com The performance of these sensors is highly dependent on the nanostructure of the platinum material, with nanowires, nanoporous films, and thin films all being actively investigated. mdpi.com

Recent studies have highlighted the importance of hydroxide ions in enhancing the performance of platinum-based glucose sensors. bohrium.com In alkaline environments, hydroxide ions can facilitate the electrooxidation of glucose on platinum nanoparticles, improving sensitivity and enabling detection at lower potentials. bohrium.com This is particularly relevant for the development of non-enzymatic glucose sensors, which offer advantages in terms of stability and cost over traditional enzyme-based sensors.

In the realm of energy storage, platinum-based materials are being explored for their potential in advanced battery technologies. While not as common as in fuel cells, the catalytic properties of platinum can be harnessed to improve the efficiency and cyclability of certain battery chemistries. The development of platinum nanoparticle inks for printed electronics opens up new possibilities for fabricating micro-batteries and other miniaturized energy storage devices. mdpi.com

Table 1: Performance of Platinum-Based Hydrogen Sensors
Sensor MaterialSensitivity RangeKey FeaturesReference
Pt NanowiresVariableHigh surface area-to-volume ratio enhances sensitivity. mdpi.com
Pt Thin FilmsVariableCan be integrated into microelectronic devices. mdpi.com
Pt75Co25 Alloy1.25% - 2.6%Alloy composition influences sensor response. mdpi.com
Pt79Ni21 Alloy1.25% - 2.6%Demonstrates the tunability of sensor properties through alloying. mdpi.com

Fuel Cell Catalyst Materials (e.g., Hydrogen Fuel Cells, Methanol Fuel Cells)

Fuel cells are a cornerstone of clean energy technology, and platinum has long been the benchmark catalyst for the electrochemical reactions that power them. wikipedia.orgfuelcellstore.com Platinum's high catalytic activity and stability make it particularly effective for the oxygen reduction reaction (ORR) at the cathode, a critical step in many types of fuel cells. youtube.com

In proton-exchange membrane fuel cells (PEMFCs), which are widely used in automotive and other applications, platinum nanoparticles dispersed on a carbon support are the state-of-the-art catalyst. wikipedia.orgfuelcellstore.com However, the high cost and scarcity of platinum are significant barriers to the widespread adoption of this technology. frontiersin.org Researchers are actively exploring ways to reduce the amount of platinum required without sacrificing performance, such as by developing more active catalysts and improving the utilization of the platinum that is used. frontiersin.orgresearchgate.net

Methanol fuel cells (DMFCs) and phosphoric acid fuel cells (PAFCs) also rely on platinum-based catalysts. fuelcellstore.com In DMFCs, platinum is used for both the methanol oxidation reaction at the anode and the ORR at the cathode. PAFCs, which operate at higher temperatures, use platinum to enhance the rate of proton production at the anode. wikipedia.org

Alkaline fuel cells (AFCs) offer the advantage of being able to use non-precious metal catalysts, but they often still employ platinum or palladium to achieve high performance, especially at lower operating temperatures. youtube.com The electrolyte in AFCs is typically a concentrated solution of potassium hydroxide. youtube.com

Table 2: Platinum-Based Catalysts in Fuel Cells
Fuel Cell TypeCatalyst ApplicationKey ConsiderationsReference
PEMFCAnode and CathodeHigh cost and susceptibility to CO poisoning. wikipedia.orgfuelcellstore.com
DMFCAnode and CathodeMethanol crossover can reduce efficiency. fuelcellstore.com
PAFCAnodeAcidic electrolyte can cause corrosion. wikipedia.org
AFCAnode and CathodeRequires pure hydrogen fuel. youtube.com

Thin Film Materials for Microelectronics and Functional Coatings

The unique properties of platinum make it a valuable material for thin film applications in microelectronics and as functional coatings. Platinum hydroxide can serve as a precursor for the deposition of these films, offering advantages in terms of process control and film quality.

Fabrication of Platinum Thin Films via Chemical Vapor Deposition (CVD)

Chemical vapor deposition (CVD) is a versatile technique for growing high-quality thin films. umaine.edu In this process, a volatile precursor compound is introduced into a reactor, where it decomposes on a heated substrate to form a solid film. mdpi.com Platinum(II) acetylacetonate (Pt(acac)₂) is a commonly used precursor for the CVD of platinum films. umaine.edu However, researchers are continually exploring new precursors to improve film properties and deposition processes.

One promising area of research is the use of organoplatinum complexes, such as (C₅H₅)PtMe₃ and its derivatives, as CVD precursors. illinois.edu These compounds can be designed to have specific properties, such as high volatility and thermal stability, which are desirable for CVD applications. illinois.edu The use of a reactive gas, such as oxygen or hydrogen, during the deposition process can help to remove carbon impurities from the films, resulting in higher purity platinum. illinois.eduillinois.edu

Atomic layer deposition (ALD), a variant of CVD that offers precise control over film thickness at the atomic level, is also being used to deposit platinum thin films. acs.org This technique is particularly well-suited for applications that require ultrathin, conformal coatings, such as in advanced microelectronic devices. acs.orgaip.org

Interfacial Adhesion and Substrate Interactions in Thin Film Growth

The adhesion of a thin film to its substrate is critical for the performance and reliability of the final device. nih.gov Platinum thin films can suffer from poor adhesion to certain substrates, such as silicon dioxide, due to the formation of platinum silicide. nih.gov To address this issue, an adhesion layer, such as titanium or tungsten, is often deposited between the platinum film and the substrate. aip.orgnih.govjst.go.jp

The choice of substrate and adhesion layer can have a significant impact on the growth and properties of the platinum film. For example, the use of a tungsten adhesion layer has been shown to promote the growth of continuous, ultrathin platinum films by ALD. aip.org The surface energy of the adhesion layer plays a key role in this process, with a high surface energy promoting the "wetting" of the platinum film on the surface. aip.org

The interaction between the platinum film and the substrate can also be influenced by post-deposition annealing. Annealing a Pt/Ti/SiO₂ structure in air can lead to the formation of titanium dioxide particles, which can affect the adhesion of the platinum film. jst.go.jp Understanding these interfacial phenomena is crucial for optimizing the performance of platinum-based thin film devices.

Platinum Group Metal Nanosheet Architectures in Materials Science

Two-dimensional (2D) nanomaterials, or nanosheets, have attracted significant attention due to their unique electronic, optical, and catalytic properties. oup.com Platinum group metal (PGM) nanosheets, including those made of platinum, are a particularly promising class of materials for a wide range of applications. oup.combohrium.com

The synthesis of PGM nanosheets can be achieved through a variety of methods, including wet-chemical approaches and mechanochemical techniques. bohrium.com One strategy involves the use of layered double hydroxides (LDHs) as templates for the growth of platinum nanoparticles. chemistryviews.orgacs.org By exfoliating the LDH into individual nanosheets, a high dispersion of platinum nanoparticles can be achieved, leading to enhanced catalytic activity. chemistryviews.orgacs.org

Another approach involves the fusion of platinum nanoparticles on a reduced graphene oxide (rGO) support. frontiersin.org In this method, the heat generated from the catalytic combustion of the rGO substrate induces the fusion of the platinum nanoparticles into a network-like nanosheet structure. frontiersin.org These nanosheets have shown excellent performance in catalytic hydrogenation reactions. frontiersin.org

Predictive Modeling and Assessment of Environmental Behavior

Predictive modeling plays a crucial role in understanding and assessing the potential environmental behavior of platinum compounds, including platinum hydroxide. These models are essential for forecasting the fate, transport, and transformation of platinum species in various environmental compartments, thereby aiding in risk assessment and management strategies. By simulating complex environmental processes, these models can estimate the distribution and persistence of platinum compounds, offering insights that are often difficult or costly to obtain through experimental methods alone.

Computational Approaches for Estimating Environmental Parameters and Transformation Products

A variety of computational approaches are employed to estimate the environmental parameters and transformation products of platinum species like platinum hydroxide. These methods range from large-scale environmental distribution models to detailed molecular-level simulations, each providing unique insights into the behavior of these compounds.

One of the primary tools used is the calculation of Predicted Environmental Concentrations (PEC) . mdpi.com These models estimate the concentration of a substance in different environmental compartments, such as water and sewage effluent, based on factors like its consumption, usage patterns, and excretion rates. mdpi.com For instance, studies have calculated the PEC for platinum-based cytostatic drugs to predict their occurrence in the environment, revealing potential concentrations in surface waters and sewage. mdpi.com

At a more fundamental level, quantum mechanics (QM) methods, particularly Density Functional Theory (DFT) , are invaluable for investigating the electronic structure, stability, and reactivity of platinum compounds. acs.orgresearchgate.net DFT calculations can determine key parameters like molecular geometry, vibrational frequencies, and reaction energies. acs.orgresearchgate.net This information is critical for predicting the likely transformation products of platinum hydroxide under various environmental conditions. For example, DFT has been used to calculate the redox potentials of Pt(IV) complexes, which is essential for understanding their reduction to Pt(II) species, a key transformation pathway. rsc.org Researchers have performed comprehensive benchmark studies using various DFT functionals and basis sets to accurately predict the structural and vibrational properties of platinum derivatives. researchgate.net

Molecular mechanics (MM) and molecular dynamics (MD) simulations, often utilizing force fields like MMFF94, provide insights into the dynamic behavior of platinum complexes in solution. researchgate.net These simulations can model the interactions between platinum species and surrounding molecules, such as water, which is crucial for understanding hydrolysis and other aqueous transformation reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models represent another important computational tool. nih.govacs.org These models correlate the structural or physicochemical properties of chemicals with their environmental fate or toxicological effects. nih.govacs.org By developing QSARs for platinum compounds, it may be possible to predict environmental parameters such as partitioning coefficients and bioconcentration factors based on their molecular structure. nih.gov

Emerging techniques like machine learning (ML) are also being applied to predict the behavior of materials at the atomic level. acs.orgyorksj.ac.uk For example, ML models have been developed to predict the binding energy of oxygen atoms on platinum surfaces, a process relevant to the oxidative transformation of platinum species. acs.org These models can handle large datasets and complex relationships, offering a powerful approach to predicting interactions with environmental components. acs.orgyorksj.ac.uk

The integration of these computational approaches allows for a more comprehensive assessment of the environmental fate of platinum hydroxide. PEC models provide a macroscopic view of environmental distribution, while QM, MD, and QSAR models offer a microscopic understanding of the underlying chemical and physical processes that govern its transformation and behavior.

The table below summarizes the key computational approaches used to estimate the environmental parameters and transformation products of platinum species.

Computational ApproachApplicationEstimated Parameters/Products
Predicted Environmental Concentration (PEC) Estimating the concentration of platinum compounds in various environmental compartments (e.g., water, sediment). mdpi.comEnvironmental concentrations (e.g., ng/L or µg/L) in sewage effluent and surface waters. mdpi.com
Density Functional Theory (DFT) Calculating fundamental molecular properties to predict reactivity and stability. acs.orgresearchgate.netStructural parameters, vibrational frequencies, reaction energies, redox potentials, and likely transformation products. acs.orgrsc.org
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior and interactions of platinum complexes in aqueous environments. researchgate.netSolute structure, solute-solvent interactions, and hydrolysis reaction pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Predicting environmental fate and toxicity based on molecular structure. nih.govacs.orgPartition coefficients, bioconcentration factors, and potential ecotoxicity. nih.gov
Machine Learning (ML) Modeling complex interactions between platinum species and environmental components. acs.orgyorksj.ac.ukBinding energies, adsorption behavior, and transformation rates on surfaces. acs.org

Conclusion

Platinum (II) hydroxide (B78521), Pt(OH)₂, is a chemically significant compound that functions primarily as a reactive intermediate and a precursor. While its properties as an isolated bulk material are not extensively detailed, its formation on platinum surfaces and its role in chemical and electrochemical processes are well-recognized. Its synthesis can be achieved through the base hydrolysis of Pt(II) salts, and its presence is a key feature of the electrochemical oxidation of platinum. The reactivity of Pt(OH)₂ is characterized by its thermal decomposition to PtO, its basic nature in reacting with acids, and the redox chemistry of its Pt(II) center. Most notably, its application as a precursor for nanoparticle catalysts and its crucial role in enhancing the efficiency of the hydrogen evolution reaction in alkaline environments highlight its importance in modern catalysis and energy-related research.

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